molecular formula C18H20N2O4 B4974031 N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide

Cat. No. B4974031
M. Wt: 328.4 g/mol
InChI Key: HRPVQHFORXPNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide, also known as NMNBA, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and is commonly used as a tool compound for studying protein-protein interactions.

Mechanism of Action

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide works by binding to the IDPs and inducing a conformational change that exposes previously hidden binding sites. This allows other proteins to bind to the IDPs, leading to the formation of protein complexes that are essential for many biological processes.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including the ability to induce protein-protein interactions, alter protein conformation, and modulate protein function. These effects can be used to study the role of IDPs in various biological processes, as well as to develop new drugs and therapies for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide in lab experiments is its ability to selectively induce protein-protein interactions, which can be used to study the role of specific proteins in biological processes. However, one limitation of using N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide is that it may not be suitable for all types of experiments, as its effects may be dependent on the specific proteins and conditions being studied.

Future Directions

There are a number of future directions for research involving N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide, including the development of new compounds with similar properties, the use of N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide in drug discovery and development, and the study of the role of IDPs in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide, as well as its potential applications in scientific research.

Synthesis Methods

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-butoxyaniline with 3-methyl-4-nitrobenzoic acid using a coupling reagent such as EDCI or DCC. The resulting intermediate is then converted to the final product through a series of reactions involving protection and deprotection steps.

Scientific Research Applications

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide has been widely used as a tool compound for studying protein-protein interactions, particularly those involving the intrinsically disordered proteins (IDPs). IDPs are a class of proteins that lack a well-defined three-dimensional structure and are involved in many important biological processes such as cell signaling, transcription, and translation.

properties

IUPAC Name

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-11-24-16-8-6-15(7-9-16)19-18(21)14-5-10-17(20(22)23)13(2)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVQHFORXPNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide

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